molecular formula C20H28ClNO5 B4044087 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4044087
M. Wt: 397.9 g/mol
InChI Key: FLTLWRODXVMEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorinated phenoxypropyl group and an oxalic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chlorophenoxy)propyl]-3-methylpiperidine
  • 1-[3-(4-Bromophenoxy)propyl]-3-methylpiperidine
  • 1-[3-(4-Fluorophenoxy)propyl]-3-methylpiperidine

Uniqueness

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine stands out due to its unique combination of a chlorinated phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO.C2H2O4/c1-3-6-16-13-17(19)8-9-18(16)21-12-5-11-20-10-4-7-15(2)14-20;3-1(4)2(5)6/h3,8-9,13,15H,1,4-7,10-12,14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLWRODXVMEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid

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